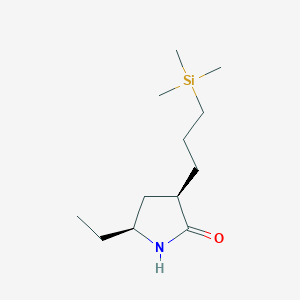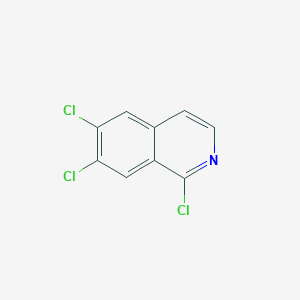
1,6,7-Trichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-Trichloroisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its three chlorine atoms attached at the 1, 6, and 7 positions on the isoquinoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6,7-Trichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, starting with isoquinoline, selective chlorination can be achieved using reagents like phosphorus pentachloride or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1,6,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of partially or fully dechlorinated isoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).
Oxidation: Hydrogen peroxide, peracids, solvents (acetic acid, dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).
Major Products:
- Substituted isoquinolines
- Isoquinoline N-oxides
- Dechlorinated isoquinoline derivatives
Scientific Research Applications
1,6,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 1,3-Dichloroisoquinoline
- 1-Chloroisoquinoline
Comparison: 1,6,7-Trichloroisoquinoline is unique due to the specific positions of its chlorine atoms, which confer distinct reactivity and properties compared to other chlorinated isoquinolines
Properties
Molecular Formula |
C9H4Cl3N |
|---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
1,6,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H |
InChI Key |
KRZUSZVZKHXFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)

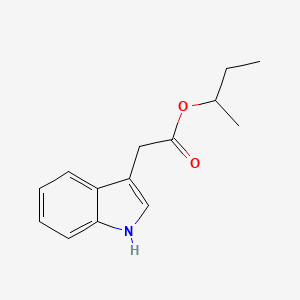
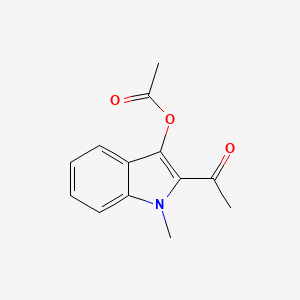

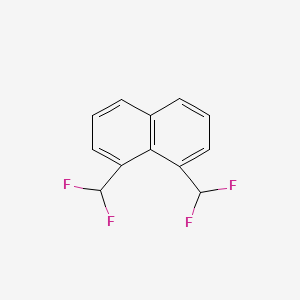
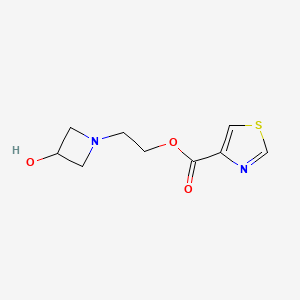

![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
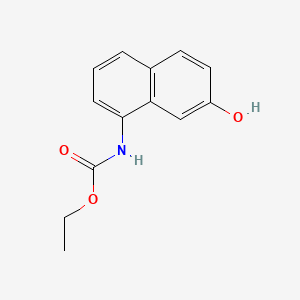
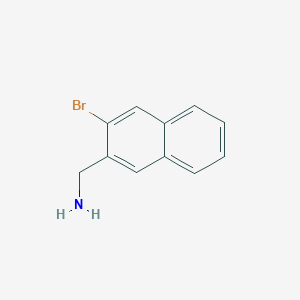
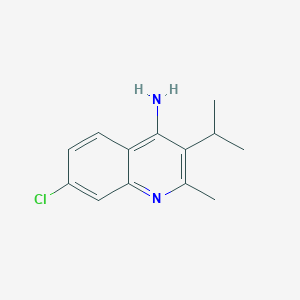
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
